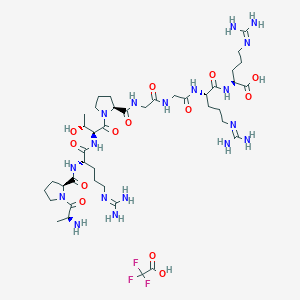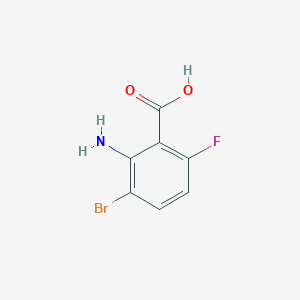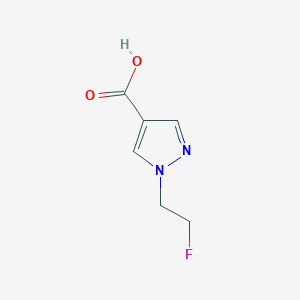
1-(2-フルオロエチル)-1H-ピラゾール-4-カルボン酸
概要
説明
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluoroethyl group attached to the pyrazole ring, making it a fluorinated derivative
科学的研究の応用
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex fluorinated pyrazole derivatives. These derivatives are valuable in the development of new materials and catalysts.
-
Biology
- In biological research, the compound is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its fluorinated nature allows for easy detection using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
-
Medicine
- The compound has potential applications in drug discovery and development. Fluorinated pyrazoles are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Industry
- In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for use in formulations that require stability and efficacy.
作用機序
Target of Action
Similar compounds such as fleroxacin, a quinolone antibiotic, have been found to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
For instance, Fleroxacin eradicates bacteria by interfering with DNA replication .
Biochemical Pathways
Compounds like fleroxacin, which inhibit dna gyrase and topoisomerase iv, disrupt the bacterial dna replication, transcription, repair, and recombination processes . This disruption can lead to bacterial cell death .
Pharmacokinetics
Similar compounds like fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract, widely distributed throughout the body, and excreted primarily through the urinary system .
Result of Action
Similar compounds like fleroxacin, which inhibit bacterial dna gyrase and topoisomerase iv, can lead to bacterial cell death .
Safety and Hazards
将来の方向性
準備方法
The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
-
Synthetic Routes
Step 1: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Step 2: The resulting pyrazole intermediate is then subjected to a fluorination reaction. This can be accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Step 3: The final step involves the introduction of the carboxylic acid group. This can be done through carboxylation of the pyrazole intermediate using carbon dioxide in the presence of a suitable base, such as sodium hydroxide.
-
Industrial Production Methods
- Industrial production of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
-
Reduction
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). This reaction may result in the formation of reduced pyrazole derivatives.
-
Substitution
- The fluoroethyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for this reaction include nucleophiles such as amines, thiols, or alkoxides. The major products formed are substituted pyrazole derivatives.
類似化合物との比較
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
-
1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
- This compound differs in the position of the carboxylic acid group on the pyrazole ring. The change in position can affect the compound’s reactivity and biological activity.
-
1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
- Similar to the previous compound, this derivative has the carboxylic acid group at a different position on the pyrazole ring. This positional isomer may exhibit different chemical and pharmacological properties.
-
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid
- This compound has a chloroethyl group instead of a fluoroethyl group. The presence of chlorine can significantly alter the compound’s reactivity and interactions with biological targets.
特性
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXXWQWUCDYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401727-16-9 | |
| Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


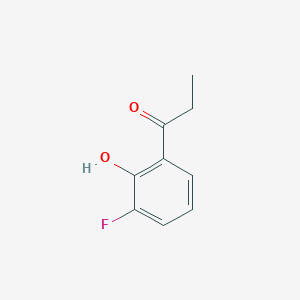
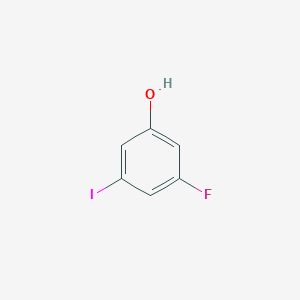
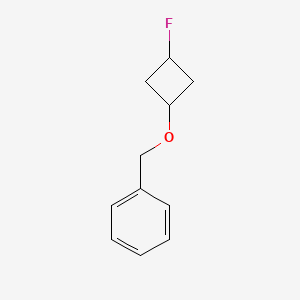

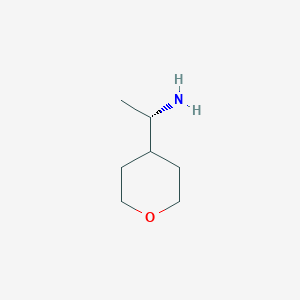
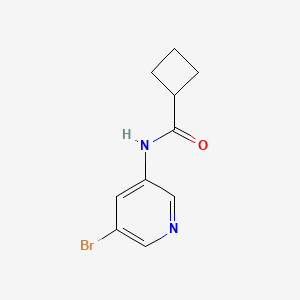
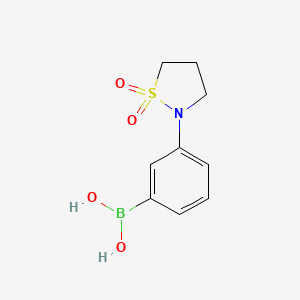
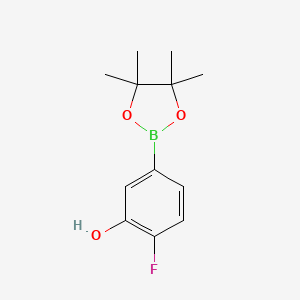

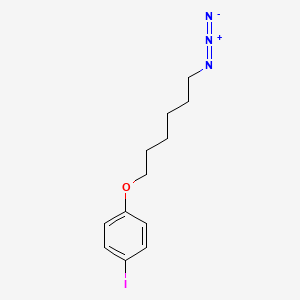
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1532814.png)
![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)
